4-Amino-3-(2-methoxyethoxy)-benzamide

CAS No.: 1342582-85-7

Cat. No.: VC2706917

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342582-85-7 |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 4-amino-3-(2-methoxyethoxy)benzamide |

| Standard InChI | InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H2,12,13) |

| Standard InChI Key | WQQOEZOZXWPEHY-UHFFFAOYSA-N |

| SMILES | COCCOC1=C(C=CC(=C1)C(=O)N)N |

| Canonical SMILES | COCCOC1=C(C=CC(=C1)C(=O)N)N |

Introduction

Chemical Properties and Structure

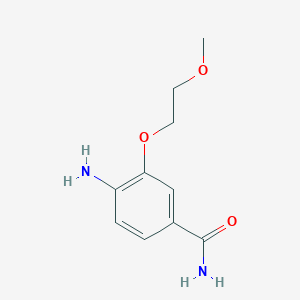

4-Amino-3-(2-methoxyethoxy)-benzamide is characterized by a specific molecular structure that defines its chemical behavior and potential biological interactions. The compound possesses a benzene ring with an amino group (-NH₂) at the 4-position and a methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 3-position, along with a benzamide (-CONH₂) group. These functional groups create a unique electron distribution that influences the compound's reactivity and binding capabilities in biological systems .

Basic Chemical Identity

The following table summarizes the key chemical identity parameters of 4-Amino-3-(2-methoxyethoxy)-benzamide:

| Parameter | Value |

|---|---|

| Chemical Name | 4-Amino-3-(2-methoxyethoxy)-benzamide |

| CAS Number | 1342582-85-7 |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 2 |

The compound has a moderate molecular weight that generally favors drug-like properties and a XLogP3-AA value of -0.1, indicating a balanced hydrophilic-lipophilic character that could potentially facilitate both aqueous solubility and membrane permeability . The presence of two hydrogen bond donors further suggests the compound's ability to form significant intermolecular interactions with biological targets.

Structural Features

The structural arrangement of 4-Amino-3-(2-methoxyethoxy)-benzamide includes several key features that contribute to its chemical behavior:

-

The benzene ring serves as the core scaffold

-

The amino group at position 4 can participate in hydrogen bonding as a donor

-

The methoxyethoxy group at position 3 provides flexibility and potential for hydrogen bond acceptance

-

The benzamide moiety offers additional hydrogen bonding capabilities through its amide group

These structural elements collectively determine the three-dimensional conformation of the molecule and its potential interactions with biological macromolecules such as proteins and receptors .

Molecular Interactions and Mechanisms

The biological activity of 4-Amino-3-(2-methoxyethoxy)-benzamide likely stems from its ability to interact with specific molecular targets through various non-covalent interactions. The arrangement of functional groups on the molecule creates a distinctive electronic distribution and hydrogen bonding pattern that can complement binding sites on proteins.

Comparison with Related Compounds

To better understand the potential properties of 4-Amino-3-(2-methoxyethoxy)-benzamide, it is informative to compare it with closely related compounds:

These structural variations provide insights into how modifications might affect biological activity and offer direction for potential structural optimization of 4-Amino-3-(2-methoxyethoxy)-benzamide for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume